ethyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative featuring a benzenesulfonylacetamido substituent at the 2-position and ester/alkyl groups at the 3-, 4-, and 5-positions. The benzenesulfonyl group likely enhances electronic and steric properties, influencing reactivity and pharmacological activity.
Properties
IUPAC Name |
ethyl 2-[[2-(benzenesulfonyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-4-23-17(20)15-11(2)12(3)24-16(15)18-14(19)10-25(21,22)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLQXNCEHDUJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the benzenesulfonyl and acetamido groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct substitution patterns on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in controlling the reaction parameters precisely, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons or alcohols.
Scientific Research Applications
Ethyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key attributes:
Key Findings:
Structural and Electronic Variations: Benzenesulfonyl vs. Phenolic Substitutions: Compounds with hydroxyl/methoxy groups (e.g., 3d, 3e) exhibit superior antioxidant activity due to radical scavenging capabilities . The absence of such groups in the target compound suggests its activity profile may differ.
Synthetic Efficiency: Knoevenagel condensation yields high-purity products (72–94% yields) with eco-friendly conditions (toluene, catalytic piperidine/acetic acid) . The target compound likely follows similar protocols.
Biological Activity: Antioxidant Activity: Cyano-acrylamido derivatives with phenolic groups (3d, 3e) show strong DPPH and NO radical scavenging (IC₅₀ values comparable to ascorbic acid) . Anti-inflammatory Activity: Phenolic analogs achieve 70–83% inhibition in carrageenan-induced edema, nearing diclofenac (85%) . The benzenesulfonyl group’s bulkiness may influence bioavailability or target affinity.
Spectroscopic Confirmation :
- IR and NMR data consistently confirm functional groups (e.g., C≡N at ~2212 cm⁻¹, ester C=O at ~1660 cm⁻¹) . The target compound’s sulfonyl group would show distinct S=O stretching (~1350–1150 cm⁻¹).
Biological Activity
Ethyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C18H19N2O5S
- Molecular Weight : 373.48 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. Specifically, derivatives of 2,5-dimethylthiophene have shown significant activity against various cancer cell lines:
- Cell Lines Tested : Breast, colon, lung, and prostate cancer.
- Mechanism of Action : These compounds act as selective topoisomerase II inhibitors, which are crucial for DNA replication and repair processes in cancer cells. They induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting normal cell cycle progression, particularly at the G1 phase .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 5.0 | Topoisomerase II inhibition |
| Compound B | Colon | 7.5 | Induction of ROS and apoptosis |
| Compound C | Lung | 6.0 | Cell cycle arrest at G1 phase |
| Ethyl Compound | Prostate | 4.0 | Topoisomerase II inhibition and apoptosis |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Several studies have evaluated its efficacy against various bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Results : The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL depending on the bacterial strain .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 50 | Moderate |
| Escherichia coli | 75 | Moderate |
| Pseudomonas aeruginosa | 100 | Low |
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : By inhibiting topoisomerase II, the compound interferes with DNA replication and transcription processes in cancer cells.
- Induction of Apoptosis : The increase in ROS levels leads to oxidative stress within cancer cells, triggering apoptotic pathways.
- Antibacterial Mechanism : The sulfonamide group may disrupt bacterial cell wall synthesis or function through various biochemical pathways.
Case Study 1: Efficacy Against Breast Cancer
A study conducted on a series of thiophene-based compounds revealed that this compound exhibited a remarkable IC50 value of 4 µM against MDA-MB-231 breast cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and confirmed significant apoptotic activity.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of various thiophene derivatives, this compound was shown to inhibit the growth of resistant strains of Staphylococcus aureus at an MIC of 50 µg/mL. This highlights its potential as an antimicrobial agent in treating infections caused by resistant bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
